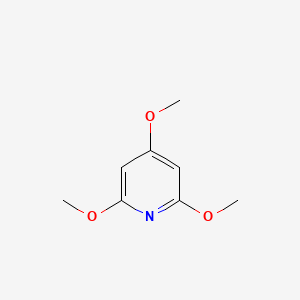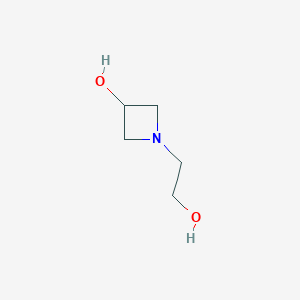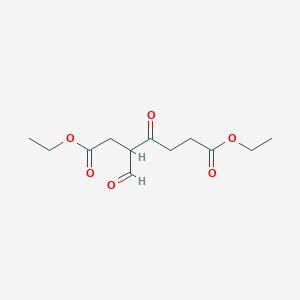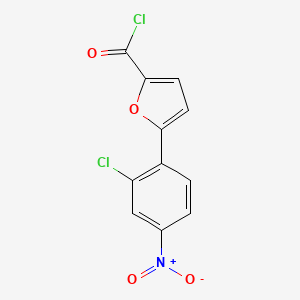
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” is a chemical compound with the molecular formula C11H5Cl2NO4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a molecular weight of 286.07 .
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” involves a furan ring attached to a nitrophenyl group and a carbonyl chloride group . The exact structural details are not available in the current literature.Physical And Chemical Properties Analysis
The compound “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” has a molecular weight of 286.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Furan derivatives, such as 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, have shown promise as antimycobacterial agents. They interfere with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . This interference can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Antitubercular Activity
The compound’s ability to disrupt iron acquisition in mycobacteria makes it a potential candidate for antitubercular drug development. By targeting the salicylate synthase MbtI, which is involved in siderophore biosynthesis, it could lead to new treatments for tuberculosis, especially in the face of multi-drug-resistant strains .
Antimicrobial Applications
The structural framework of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride can be utilized to synthesize compounds with broad-spectrum antimicrobial activity. These compounds could be effective against various Gram-positive and Gram-negative bacteria, as well as fungi, offering a new avenue for antibiotic development .
Cytotoxicity Studies
Derivatives of this compound have been used in cytotoxicity studies to evaluate their effects on cancer cells. For instance, they can be tested against lung carcinoma cells to determine their potential as anticancer agents .
Anti-inflammatory and Analgesic Activities
Indole derivatives related to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride have demonstrated anti-inflammatory and analgesic properties. These compounds could be further explored for their therapeutic potential in treating inflammation and pain, with a focus on minimizing side effects such as ulcerogenicity .
Molecular Mechanistic Investigations
The compound can be a key player in molecular mechanistic studies to understand the interactions at the cellular level. This can provide insights into the design of novel therapeutic agents with specific target actions .
Iron Acquisition Inhibition in Pathogens
The compound’s role in inhibiting iron acquisition in pathogens can be leveraged to develop anti-virulence strategies. By depriving pathogens of essential nutrients like iron, it’s possible to weaken their ability to cause disease, providing a strategy that complements traditional antimicrobial treatments .
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYBZIOLAXUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403658 |
Source


|
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
CAS RN |
380594-11-6 |
Source


|
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

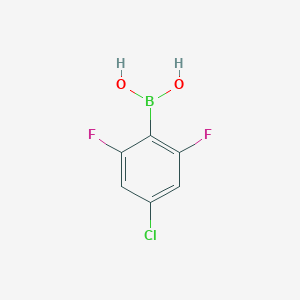
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
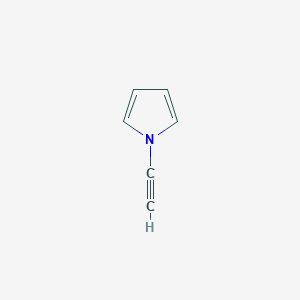
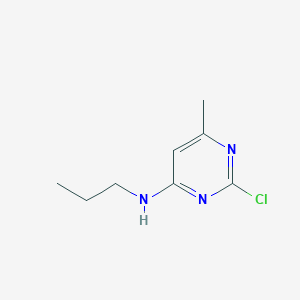
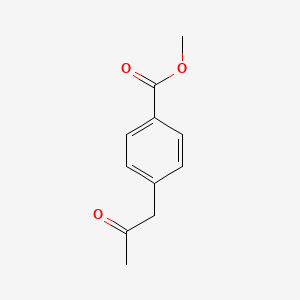
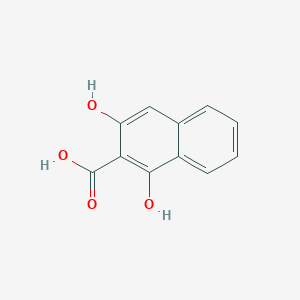
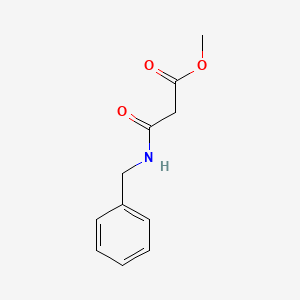
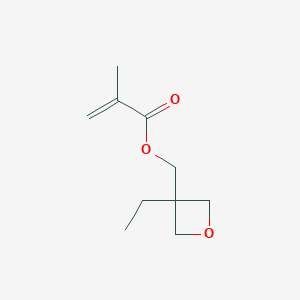
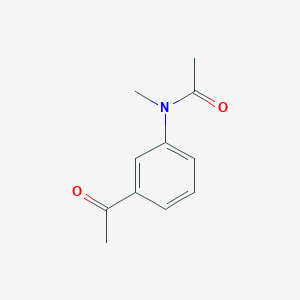
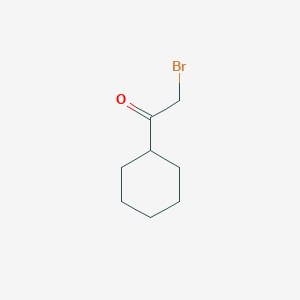
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
